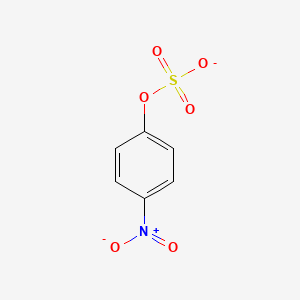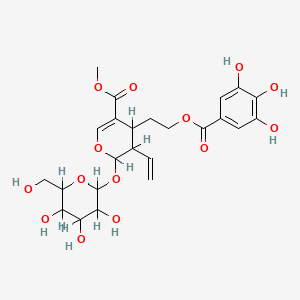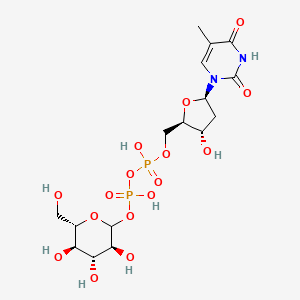
dTDP-L-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-L-glucose is a dTDP-alpha-D-glucose.
Aplicaciones Científicas De Investigación
Enzymatic Mechanisms and Structural Insights
dTDP-L-glucose is involved in various enzymatic processes and structural formations, particularly in microorganisms. The compound is a precursor for l-rhamnose, crucial in microorganisms' surface antigens like O-lipopolysaccharide, affecting virulence and adhesion to host tissues. Studies on Escherichia coli glucose-1-phosphate thymidylyltransferase reveal that dTDP-glucose biosynthesis and pyrophosphorolysis follow a sequential ordered bi bi catalytic mechanism (Zuccotti et al., 2001). Similarly, the purification, crystallization, and structural elucidation of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica give insights into the dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose (Allard et al., 2000).
Biochemical Synthesis and Applications
dTDP-L-glucose is a key intermediate in synthesizing various deoxysugars in antibiotics. An enzymatic production method was developed to synthesize dTDP-4-keto-6-deoxy-d-glucose from dTMP, acetyl phosphate, and glucose-1-phosphate, using enzymes such as TMP kinase, acetate kinase, dTDP-glucose synthase, and dTDP-d-glucose 4,6-dehydratase (Oh et al., 2003). The systematic enzymatic synthesis of dTDP-activated sugar nucleotides, which are diverse in nature, provides essential tools for glycoscience research (Wei et al., 2023).
Propiedades
Fórmula molecular |
C16H26N2O16P2 |
|---|---|
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11-,12+,13-,15?/m0/s1 |
Clave InChI |
YSYKRGRSMLTJNL-UDMICHEOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



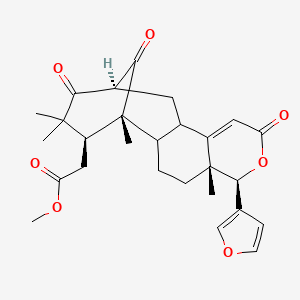
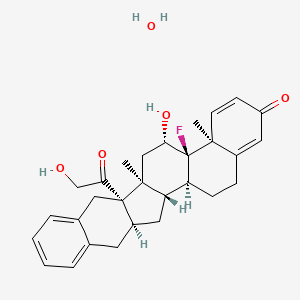
![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)
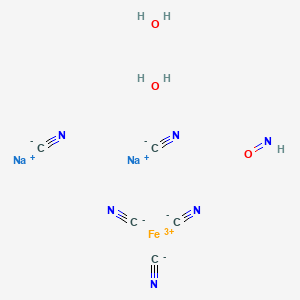
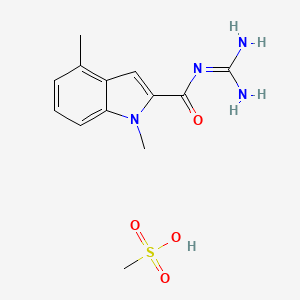
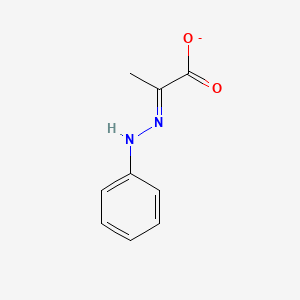
![(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1239730.png)

